![molecular formula C26H33N3O5 B14741952 Ethyl {4-[2,3-bis(morpholin-4-yl)-3-phenylpropanoyl]phenyl}carbamate CAS No. 5339-97-9](/img/structure/B14741952.png)
Ethyl {4-[2,3-bis(morpholin-4-yl)-3-phenylpropanoyl]phenyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl {4-[2,3-bis(morpholin-4-yl)-3-phenylpropanoyl]phenyl}carbamate is a complex organic compound that belongs to the class of cinnamic acids and derivatives. This compound features a unique structure with multiple morpholine rings, making it an interesting subject for scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {4-[2,3-bis(morpholin-4-yl)-3-phenylpropanoyl]phenyl}carbamate typically involves the coupling of amino alcohols with α-haloacid chlorides, followed by cyclization and reduction reactions . The process can be performed under various conditions, including the use of transition metal catalysis for stereoselective synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as solid-phase synthesis and the use of vinyl sulfonium salts for efficient annulation reactions are also employed .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl {4-[2,3-bis(morpholin-4-yl)-3-phenylpropanoyl]phenyl}carbamate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Ethyl {4-[2,3-bis(morpholin-4-yl)-3-phenylpropanoyl]phenyl}carbamate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl {4-[2,3-bis(morpholin-4-yl)-3-phenylpropanoyl]phenyl}carbamate involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist, modulating various biochemical processes . The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 3-({4-[(1E)-3-morpholin-4-yl-3-oxoprop-1-en-1-yl]-2,3-bis(trifluoromethyl)phenyl}sulfanyl)aniline
- 6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3-dioxane
Uniqueness
Ethyl {4-[2,3-bis(morpholin-4-yl)-3-phenylpropanoyl]phenyl}carbamate is unique due to its multiple morpholine rings and the specific arrangement of functional groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
5339-97-9 |
|---|---|
Fórmula molecular |
C26H33N3O5 |
Peso molecular |
467.6 g/mol |
Nombre IUPAC |
ethyl N-[4-(2,3-dimorpholin-4-yl-3-phenylpropanoyl)phenyl]carbamate |
InChI |
InChI=1S/C26H33N3O5/c1-2-34-26(31)27-22-10-8-21(9-11-22)25(30)24(29-14-18-33-19-15-29)23(20-6-4-3-5-7-20)28-12-16-32-17-13-28/h3-11,23-24H,2,12-19H2,1H3,(H,27,31) |
Clave InChI |
ZEBKJPZDCVZRMO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC1=CC=C(C=C1)C(=O)C(C(C2=CC=CC=C2)N3CCOCC3)N4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Hydroxy-7-[(2-methoxyphenyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14741869.png)
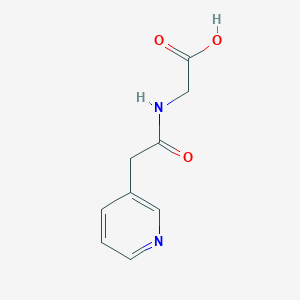

![Ethanesulfonic acid, 2-[3-[4-(benzoylamino)-2,5-diethoxyphenyl]-1-methyl-2-triazenyl]-, monosodium salt](/img/structure/B14741888.png)
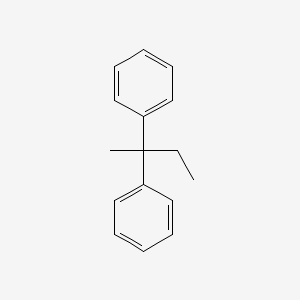
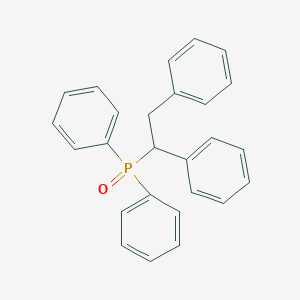
![Ethyl 4-[(ethoxycarbonyl)amino]benzoate](/img/structure/B14741905.png)
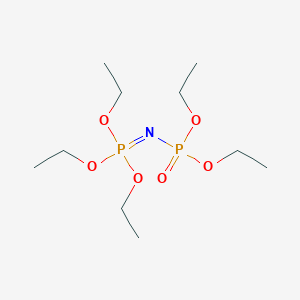
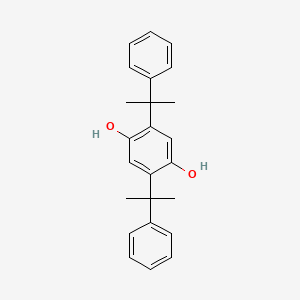
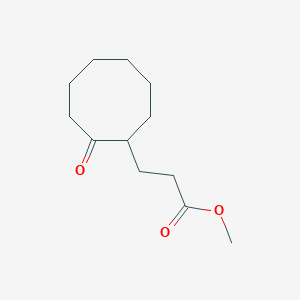
![1,3,6,8,11,13,16,18-Octazatricyclo[16.2.2.28,11]tetracosane-4,5,14,15-tetrathione](/img/structure/B14741949.png)

![1a,9b-dihydro-1H-cyclopropa[l]phenanthrene-1-carboxylic acid](/img/structure/B14741962.png)

